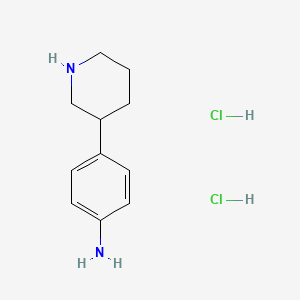

4-(3-Piperidyl)aniline Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

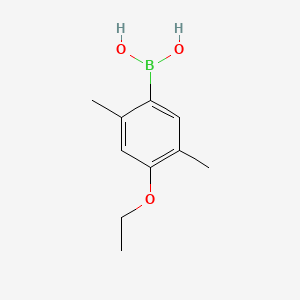

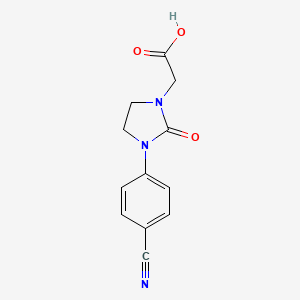

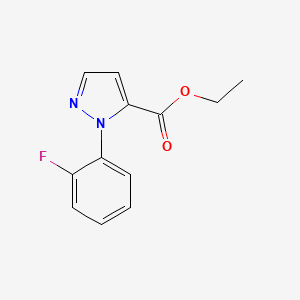

“4-(3-Piperidyl)aniline Dihydrochloride” is a chemical compound with the molecular formula C11H18Cl2N2 and a molecular weight of 249.18 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h3-6,10,13H,1-2,7-8,12H2;2*1H .

科学的研究の応用

Synthesis and Applications in Pharmaceutical Research

4-(3-Piperidyl)aniline Dihydrochloride plays a significant role in pharmaceutical research, primarily in the synthesis of various compounds with potential therapeutic applications.

Synthesis of Antiarrhythmic Agents : It's used in the synthesis of selective class III antiarrhythmic agents, demonstrating the chemical's importance in cardiovascular pharmacology (Oinuma et al., 1990).

Anticancer Activity : In the realm of cancer research, derivatives of this compound, specifically polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, show significant anticancer activity (Aeluri et al., 2012).

Key Intermediate in Narcotic Analgesics Synthesis : It is a crucial intermediate in the synthesis of new generation narcotic analgesics such as remifentanil and novel fentanyl analogues (Kiricojevic et al., 2002).

Antihypertensive Activity : Compounds derived from this compound have been studied for their antihypertensive activity, contributing to the development of new blood pressure medications (Clark et al., 1983).

Chemical Synthesis and Structural Studies

The chemical is also essential in the synthesis of various complex molecules and structural studies.

Synthesis of Hypoxic-Cytotoxic Agents : New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include this compound, show promise as hypoxic-cytotoxic agents (Ortega et al., 2000).

Lactam Analogues of Fentanyl : In the realm of analgesic drug development, lactam analogues of fentanyl, which are structurally related to this compound, have been synthesized for pharmacological testing (Mićović et al., 1996).

Crystal and Molecular Structure Studies : The compound has been characterized in crystal and molecular structure studies, providing essential data for chemical and pharmaceutical research (Szafran et al., 2007).

Safety and Hazards

When handling “4-(3-Piperidyl)aniline Dihydrochloride”, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

As “4-(3-Piperidyl)aniline Dihydrochloride” is used for research purposes , its future directions would likely depend on the outcomes of this research. Given the wide range of potential applications for piperidine derivatives , it’s possible that new uses for this compound could be discovered in the future.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Piperidyl)aniline Dihydrochloride involves the reaction of 3-piperidinone with aniline followed by reduction and salt formation.", "Starting Materials": [ "3-piperidinone", "Aniline", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-piperidinone and aniline in ethanol", "Step 2: Add sodium borohydride to the mixture and stir for several hours", "Step 3: Quench the reaction with water and extract the product with ethyl acetate", "Step 4: Dry the organic layer with sodium sulfate", "Step 5: Concentrate the organic layer and dissolve the residue in hydrochloric acid", "Step 6: Filter the solution and collect the precipitate", "Step 7: Wash the precipitate with cold ethanol and dry under vacuum", "Step 8: Recrystallize the product from ethanol to obtain 4-(3-Piperidyl)aniline Dihydrochloride" ] } | |

CAS番号 |

19733-57-4 |

分子式 |

C11H17ClN2 |

分子量 |

212.72 g/mol |

IUPAC名 |

4-piperidin-3-ylaniline;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8,12H2;1H |

InChIキー |

FNBFLNPVBYZZQT-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |

正規SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N.Cl |

同義語 |

4-(3-Piperidyl)aniline Dihydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)